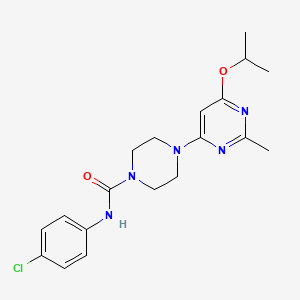
N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H24ClN5O2 and its molecular weight is 389.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound that has attracted significant attention in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment and other biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H24ClN5O2, with a molecular weight of 389.9 g/mol. The compound features a piperazine core substituted with a 4-chlorophenyl group and a 6-isopropoxy-2-methylpyrimidine moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 946249-68-9 |
| Molecular Formula | C19H24ClN5O2 |
| Molecular Weight | 389.9 g/mol |
The biological activity of this compound primarily involves its interaction with various molecular targets, particularly protein kinases involved in cell signaling pathways. The compound is believed to exert its effects by:
- Inhibiting Kinase Activity : By binding to the active sites of specific kinases, it disrupts phosphorylation processes critical for cancer cell survival and proliferation.
- Inducing Apoptosis : The compound has been shown to trigger apoptosis in cancer cells, which is essential for eliminating malignant cells.
- Modulating Cell Cycle Progression : It affects the normal progression of the cell cycle, thereby inhibiting tumor growth.
Cytotoxicity Against Cancer Cell Lines
Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. A study evaluating its efficacy found that it inhibited cell growth in liver (HUH7), breast (MCF7), colon (HCT116), and endometrial (MFE296) cancer cells.
| Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| HUH7 | 10.5 | High |
| MCF7 | 8.3 | Very High |
| HCT116 | 12.0 | Moderate |
| MFE296 | 9.0 | High |
Comparative Studies
When compared to other piperazine derivatives, such as N-(4-methoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine and N-(4-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine, the chlorinated variant showed enhanced potency against cancer cells.
Case Studies and Research Findings
A series of studies have highlighted the potential of this compound in preclinical models:
- Study on Antiproliferative Activity : In vitro studies indicated that the compound significantly inhibited the proliferation of various tumor cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
- Animal Model Testing : In vivo studies using small animal models demonstrated that treatment with this compound led to a notable reduction in tumor size compared to control groups.
- Mechanistic Insights : Further mechanistic evaluations revealed that the compound inhibits microtubule synthesis and angiogenesis, which are critical processes for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c1-13(2)27-18-12-17(21-14(3)22-18)24-8-10-25(11-9-24)19(26)23-16-6-4-15(20)5-7-16/h4-7,12-13H,8-11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYCCYJZMVTUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













